molecular formula C18H16F3N5OS B2612782 2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034556-17-5

2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

Katalognummer: B2612782
CAS-Nummer: 2034556-17-5
Molekulargewicht: 407.42
InChI-Schlüssel: SQXHSHFYLYKDFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It was found from a structure-based virtual screen made on IDO1 active site .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of the compound was confirmed using 1H NMR and mass spectra .


Chemical Reactions Analysis

The compound is a result of chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

  • Synthesis of Heterocyclic Compounds : Research has shown that compounds similar to the one can be used to synthesize a range of heterocyclic compounds, like thiazolo and triazolo pyrimidines, which have potential applications in various fields, including material science and drug development (Haiza et al., 2000).

  • Development of Bioactive Compounds : Similar chemical structures have been used to create bioactive sulfonamide thiazole derivatives, which show promise as insecticidal agents (Soliman et al., 2020).

Biological Activities

  • Antibacterial and Antifungal Properties : Compounds with structures akin to this chemical have been noted for their significant antibacterial and antifungal activities, suggesting potential in the development of new antimicrobial agents (Suresh et al., 2016).

  • Potential Antimicrobial Agents : The synthesis of related thiazole and triazole compounds has been reported to yield products with substantial antimicrobial properties, further indicating the compound's potential in medical research (Abdelhamid et al., 2007).

Applications in Drug Development

  • Synthesis of Novel Drug Candidates : Research into similar compounds has led to the synthesis of novel drug candidates with promising biological activities, highlighting the potential of this compound in drug development and pharmacology (Rahmouni et al., 2016).

Wirkmechanismus

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . It boosts the immune response and works in synergy with other immunotherapeutic agents . The compound is able to dysregulate the balance between immune tolerance and immunity, leading to an escape of the tumor cells from immune control .

Zukünftige Richtungen

The compound represents a novel class of IDO1 inhibitors with potential applications in cancer immunotherapy . Future research could focus on further optimizing the potency and selectivity of these inhibitors, as well as exploring their potential synergies with other immunotherapeutic agents .

Eigenschaften

IUPAC Name

2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c19-18(20,21)12-6-7-14-24-25-15(26(14)9-12)8-22-16(27)13-10-28-17(23-13)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXHSHFYLYKDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.